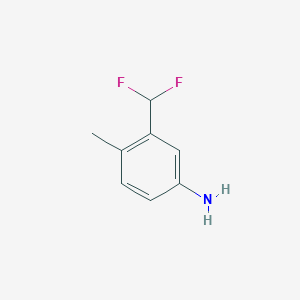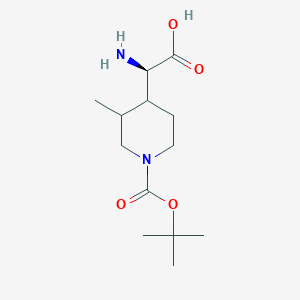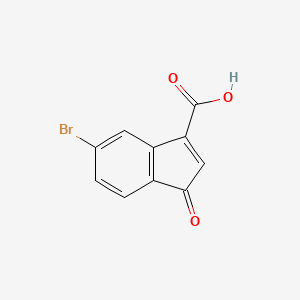
5-Bromo-1-oxo-1H-indene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-oxo-1H-indene-3-carboxylic acid is an organic compound with the molecular formula C10H5BrO3. It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, a carboxylic acid group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-oxo-1H-indene-3-carboxylic acid typically involves the bromination of indene derivatives followed by oxidation and carboxylation reactions. One common method involves the bromination of 1H-indene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then oxidized to introduce the ketone group, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-oxo-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or esters
Reduction: Formation of alcohols
Substitution: Formation of various substituted indene derivatives
Applications De Recherche Scientifique
5-Bromo-1-oxo-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-oxo-1H-indene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in certain conditions, allowing it to participate in diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-indene-3-carboxylic acid: Lacks the ketone group, leading to different reactivity and applications.
1-Oxo-1H-indene-3-carboxylic acid: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-1-methyl-1H-indole-3-carboxylic acid: Contains a methyl group instead of a ketone, altering its chemical properties.
Uniqueness
5-Bromo-1-oxo-1H-indene-3-carboxylic acid is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C10H5BrO3 |
|---|---|
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
6-bromo-3-oxoindene-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrO3/c11-5-1-2-6-7(3-5)8(10(13)14)4-9(6)12/h1-4H,(H,13,14) |
Clé InChI |
YTAJNPDHGAKJAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


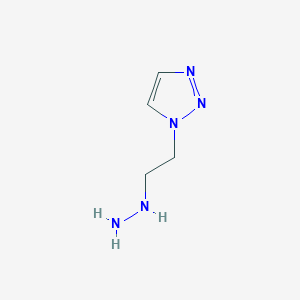
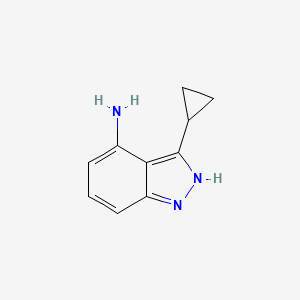

![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)



![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
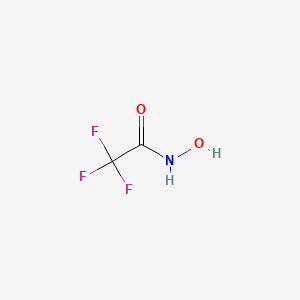
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
